5-hydroxy-7-[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one
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Overview
Description
5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound features a chromen-4-one core structure with various substituents, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the chromen-4-one core. Subsequent nitration and methoxylation reactions introduce the nitrophenyl and methoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted flavonoids depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The biological effects of 5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE are mediated through various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
Apigenin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and potential health benefits.
Kaempferol: Another flavonoid with anticancer and anti-inflammatory effects.
Uniqueness
5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other flavonoids .
Properties
Molecular Formula |
C22H15NO6 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-hydroxy-7-[(4-nitrophenyl)methoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C22H15NO6/c24-18-10-17(28-13-14-6-8-16(9-7-14)23(26)27)11-21-22(18)19(25)12-20(29-21)15-4-2-1-3-5-15/h1-12,24H,13H2 |
InChI Key |
PJJHJONDNLLQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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